Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a synthetic organic compound with the molecular formula C₁₅H₁₇Cl₂NO₃ and a molecular weight of 330.21 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a bis(2-chloroethyl)amino group and an ethyl ester group. It is used in various scientific research applications due to its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate typically involves the reaction of 5-amino-2-benzofurancarboxylic acid with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a bis(2-chloroethyl)amine group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Ethyl 5-amino-1-benzofuran-2-carboxylate: A related compound with an amino group instead of the bis(2-chloroethyl)amino group.
Uniqueness
Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is unique due to its combination of a benzofuran ring and a bis(2-chloroethyl)amino group. This structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
ethyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)18(7-5-16)8-6-17/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNIZRQUQWIASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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